molecular formula C6H6N2O2 B160976 3-Hydroxyisonicotinamide CAS No. 10128-73-1

3-Hydroxyisonicotinamide

Cat. No. B160976
CAS RN: 10128-73-1
M. Wt: 138.12 g/mol
InChI Key: JDPIVIMBMXAXMJ-UHFFFAOYSA-N
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Description

3-Hydroxyisonicotinamide is a compound with the molecular formula C6H6N2O2 . It is a water-soluble form of Vitamin B3 (niacin) and a precursor of nicotinamide-adenine dinucleotide (NAD+), which regulates cellular energy metabolism .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyisonicotinamide consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for the compound is 1S/C6H6N2O2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H,(H2,7,10) .


Physical And Chemical Properties Analysis

3-Hydroxyisonicotinamide is a liquid at room temperature . It has a molecular weight of 138.13 g/mol . The compound is stored in a refrigerator to maintain its stability .

Scientific Research Applications

1. Cancer Chemoprevention and Therapy

Studies have shown that N-(4-hydroxyphenyl)retinamide, a compound related to 3-Hydroxyisonicotinamide, is used in cancer chemoprevention and therapy trials, particularly for its ability to induce apoptosis in cancer cells. Research indicates that this compound can suppress malignant cell growth and induce apoptosis at pharmacologically relevant doses, suggesting its potential clinical use, especially in acute promyelocytic leukemia patients unresponsive to retinoic acid (Delia et al., 1993).

2. Effects on Immune Function

The impact of N-(4-hydroxyphenyl) retinamide on immune function, particularly its ability to enhance NK (natural killer) cell activity, has been observed. This enhancement of NK activity could contribute to its anti-cancer effects, suggesting a potential immunoenhancing role in cancer chemoprevention (Villa et al., 1993).

3. Implications in Apoptotic Pathways

Research into the mechanisms of apoptosis induced by compounds like N-(4-hydroxyphenyl)retinamide reveals a role in reactive oxygen species (ROS) generation and mitochondrial pathways. These studies have highlighted the specificity of the apoptotic pathways triggered by these compounds, providing insights into their potential therapeutic applications (Suzuki et al., 1999).

4. Role in Cell Cycle Regulation

Studies on N-(4-hydroxyphenyl) retinamide have shown its impact on cell cycle regulation in cancer cells. It has been found to inhibit the development of neoplasms by causing cell cycle arrest, especially in the transition from G1 to S phase, underscoring its potential as a therapeutic agent in cancer treatment (Igawa et al., 1994).

5. Applications in Visual Function and Metabolic Disorders

Research has been conducted on the effects of dietary therapy including specific compounds on visual function in children with metabolic disorders like long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. These studies explore the role of diet and specific nutrient supplementation in managing and potentially preventing the progression of associated complications (Gillingham et al., 2005).

Safety and Hazards

The safety information for 3-Hydroxyisonicotinamide indicates that it should be used only outdoors or in a well-ventilated area. Protective clothing, eye protection, and face protection should be worn when handling the compound .

Mechanism of Action

Target of Action

3-Hydroxyisonicotinamide is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . Therefore, the primary targets of 3-Hydroxyisonicotinamide are likely to be similar to those of isoniazid.

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . The mode of action of 3-Hydroxyisonicotinamide is expected to be similar, given its structural similarity to isoniazid.

Biochemical Pathways

It is known that all components of vitamin b3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . Given that 3-Hydroxyisonicotinamide is a derivative of nicotinamide, it is likely involved in similar biochemical pathways.

Pharmacokinetics

It is known that isoniazid, from which 3-hydroxyisonicotinamide is derived, has a high oral bioavailability and is well-absorbed from the gastrointestinal tract

Result of Action

Isoniazid is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Action Environment

The action environment of 3-Hydroxyisonicotinamide is likely to be similar to that of isoniazid, given their structural similarity. Isoniazid is effective against mycobacteria in both intracellular and extracellular environments

properties

IUPAC Name

3-hydroxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPIVIMBMXAXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618348
Record name 3-Hydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyisonicotinamide

CAS RN

10128-73-1
Record name 3-Hydroxy-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10128-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyisonicotinamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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